5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
Description
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include methyl groups at positions 5 and 6, a 3-(methylsulfanyl)propyl substituent at position 2, and a ketone group at position 4 (Figure 1). Its molecular formula is inferred as C₁₁H₁₆N₂OS, with a molecular weight of 224.32 g/mol. The compound is listed under multiple synonyms, including ST091628 and NSC106579, and its InChIKey (ZLKSFIQDRGDZCG-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
The methylsulfanylpropyl group in this compound may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to simpler pyrimidinones.
Properties
CAS No. |
88570-37-0 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13) |
InChI Key |
NQDLDMIQGRIORG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CCCSC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5,6-dimethylpyrimidine and 3-(methylthio)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes related to its biological activity.
Comparison with Similar Compounds
Target Compound :
- Core structure : Pyrimidin-4(1H)-one.
- Substituents :
- 5,6-Dimethyl groups (electron-donating).
- 3-(Methylsulfanyl)propyl chain at position 2 (sulfur-containing alkyl group).
Analog 1 : 5,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one
- Core structure : Pyrimidin-4(1H)-one.
- Substituents :
- 5,6-Dimethyl groups.
- Piperidinyl group at position 2 (secondary amine, increases polarity).
Analog 2 : 6-Methyl-5-propyl-4(1H)-pyrimidinone (CAS 103980-68-3)
Analog 3 : 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 41808-42-8)
- Core structure : 2-Thioxopyrimidin-4(1H)-one.
- Substituents: 6-Amino group (enhances water solubility). 1-Isopropyl group (bulky substituent).
- Key difference : The thioxo (C=S) group at position 2 increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the target compound’s ketone group .
Physicochemical Properties
Key observations :
- The target compound’s methylsulfanylpropyl group contributes to higher lipophilicity than analogs 1–3, favoring passive diffusion across biological membranes.
- Analog 3’s thioxo and amino groups increase polarity, limiting blood-brain barrier penetration compared to the target compound .
Regulatory and Industrial Considerations
- The target compound’s structural complexity necessitates stringent impurity profiling. For example, related pyrimidinone impurities (e.g., 3-Amino-2-chloro-4-methylpyridine) are monitored in pharmaceutical manufacturing to ensure safety .
- Industrial suppliers list the target compound under research-grade specifications (e.g., 1 mg samples), indicating its status as a preclinical candidate .
Biological Activity
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group and a propyl chain, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C10H16N2OS
- Molecular Weight : 216.31 g/mol
- IUPAC Name : 5,6-dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
- CAS Number : 88570-37-0
The biological activity of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is primarily attributed to its interaction with various biological targets:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : This compound has shown significant inhibitory activity against RTKs, which are critical in cell signaling pathways associated with cancer progression and metastasis .
- Impact on Adenylyl Cyclase Activity : Research indicates that derivatives of pyrimidinones can selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in pain signaling pathways. This inhibition may contribute to analgesic effects in inflammatory pain models .
- Antitumor Activity : The compound exhibits potential as an antitumor agent by inducing apoptosis in cancer cells through the modulation of various signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Study 2: Pain Relief Mechanism
Another investigation focused on the analgesic properties of related pyrimidinones, revealing that the compound effectively reduced pain responses in inflammatory models by inhibiting AC1 activity without significant side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via alkylation of pyrimidinone precursors with 3-(methylsulfanyl)propyl halides, as demonstrated in analogous pyrimidinone syntheses (e.g., Method C/D in ). Yields (~19–67%) depend on solvent polarity, temperature, and catalyst choice. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts: Base catalysts like K₂CO₃ improve alkylation efficiency.
- Purification: Crystallization or column chromatography resolves byproducts (e.g., unreacted thiol derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- Answer: Key techniques include:
- ¹H/¹³C NMR: Assign methyl (δ ~1.2–2.5 ppm) and methylsulfanyl (δ ~2.1 ppm) groups. Overlapping signals are deconvoluted using 2D NMR (COSY, HSQC).
- IR spectroscopy: Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
- X-ray crystallography: Resolves tautomeric forms (e.g., 4(1H)-one vs. 4(3H)-one) using SHELX programs .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or sulfanyl substitution be addressed during synthesis?
- Answer: Regioselectivity is influenced by:
- Steric effects: Bulky substituents (e.g., 5,6-dimethyl groups) direct alkylation to the less hindered N-1 position.
- Electronic effects: Electron-withdrawing groups (e.g., carbonyl) activate specific pyrimidinone positions. Computational DFT studies predict reactive sites, while LC-MS monitors intermediate formation .
Q. What strategies are recommended for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?
- Answer: Contradictions may arise from:
- Tautomerism: The 4(1H)-one ↔ 4(3H)-one equilibrium alters binding affinity. Stabilize tautomers via co-crystallization (using SHELXL) or solvent polarity adjustments.
- Assay variability: Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using positive controls and statistical tools (e.g., GraphPad Prism for dose-response curves).
- Mutagenesis studies: Compare resistance profiles (e.g., C280A/T286A mutants in ) to identify binding site contributions .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
